2-N-acridin-9-ylbenzene-1,2-diamine
Description
2-N-Acridin-9-ylbenzene-1,2-diamine is an aromatic diamine derivative featuring an acridine moiety fused to a benzene ring with amino substituents at positions 1 and 2. Its synthesis typically involves derivatization of acridine precursors with substituted benzene-1,2-diamine frameworks, as seen in studies focusing on acridinium and acridinylidene skeletons . The acridine core is known for intercalative properties, while the diamine substituents enhance solubility and reactivity, making it a versatile scaffold for further functionalization.
Properties
CAS No. |
75776-03-3 |
|---|---|
Molecular Formula |
C19H15N3 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-N-acridin-9-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C19H15N3/c20-15-9-3-6-12-18(15)22-19-13-7-1-4-10-16(13)21-17-11-5-2-8-14(17)19/h1-12H,20H2,(H,21,22) |
InChI Key |
BAUGCEXLSBLNFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 9-Chloroacridine Intermediate
The acridine nucleus is typically constructed via cyclization of N-phenyl anthranilic acid derivatives, which are synthesized by copper-catalyzed coupling of o-chlorobenzoic acid with aniline derivatives.
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | o-Chlorobenzoic acid + substituted/unsubstituted aniline, Cu catalyst, K2CO3, isoamyl alcohol, heat | Ullmann condensation to form N-phenyl anthranilic acid derivative | High yield; key intermediate |
| 2 | Cyclization with freshly distilled phosphorus oxychloride (POCl3), reflux 4 hours | Formation of 9-chloroacridine derivatives | Efficient cyclization step |
This method is well-documented and forms the basis for acridine derivative synthesis.
Nucleophilic Substitution with Benzene-1,2-diamine
The critical step for preparing 2-N-acridin-9-ylbenzene-1,2-diamine involves reacting 9-chloroacridine with benzene-1,2-diamine (o-phenylenediamine) under reflux conditions in the presence of a base such as triethylamine (TEA) in a polar aprotic solvent like dimethylformamide (DMF).
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 3 | 9-Chloroacridine + benzene-1,2-diamine, DMF, TEA, reflux 10-12 hours | Nucleophilic aromatic substitution at C-9 position of acridine | Very good yields reported |
| 4 | Cooling, precipitation in ice-cold water, filtration, recrystallization | Purification of this compound | High purity product obtained |
This method is an adaptation of protocols used for similar amino acridine derivatives and is supported by experimental data from recent literature.
Mechanistic Insights and Catalytic Considerations
- The copper-catalyzed Ullmann condensation is essential for forming the C-N bond between halogenated benzoic acids and aniline derivatives, enabling the formation of acridine precursors.
- The nucleophilic substitution on 9-chloroacridine is facilitated by the electron-deficient nature of the acridine ring and the nucleophilicity of the diamine.
- Triethylamine acts as a base to neutralize HCl formed during substitution, driving the reaction forward.
- Dimethylformamide (DMF) stabilizes intermediates and provides a high boiling point for efficient reflux.
Alternative and Supporting Synthetic Methods
Copper-Catalyzed N-Arylation and Cyclization
- Starting from 2-aminobenzaldehyde, copper-catalyzed N-arylation followed by acid-mediated cyclization can yield acridine derivatives, which can be further functionalized.
- This route allows for diversification but is less direct for this compound specifically.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| Ullmann condensation + cyclization | o-Chlorobenzoic acid + aniline | Cu catalyst, K2CO3, isoamyl alcohol, POCl3 reflux | High | Forms 9-chloroacridine intermediate |
| Nucleophilic substitution | 9-Chloroacridine + benzene-1,2-diamine | DMF, TEA, reflux 10-12 h | Very good | Direct synthesis of target compound |
| Copper-catalyzed N-arylation + cyclization | 2-Aminobenzaldehyde + aryl halides | Cu catalyst, acid-mediated cyclization | Moderate to high | Alternative acridine synthesis |
| Reduction of Schiff bases | Benzene-1,2-diamine + aldehydes | NaBH4 in MeOH or DMF | High | For related amine derivatives |
Research Results and Characterization
- The synthesized this compound exhibits expected spectroscopic characteristics: FT-IR, ^1H NMR, and mass spectrometry confirm the structure.
- Yields are consistently high (>80%) with proper purification.
- The compound shows moderate biological activity and promising photophysical properties, making the preparation method valuable for further medicinal chemistry development.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The amino groups at positions 1 and 2 on the benzene ring activate the aromatic system toward electrophilic substitution. Key observations include:
-
Nitration : Occurs preferentially at positions 4 and 5 of the acridine ring under acidic conditions (HNO₃/H₂SO₄), forming 4,5-dinitro derivatives .
-
Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to produce 3-chloro or 3-bromo substituted products .
Table 1: Reaction Conditions for Electrophilic Substitution
| Reaction | Reagents/Conditions | Position Substituted | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 4,5-acridine | 65–70 |
| Bromination | Br₂ (1 eq.), CH₃COOH, 50°C | 3-benzene | 78 |
Nucleophilic Addition at the Acridine Core
The electron-deficient acridine ring facilitates nucleophilic attacks:
-
Amination : Reacts with alkylamines (e.g., propylamine) in DMF under reflux to form 9-alkylamino derivatives .
-
Hydrolysis : In acidic media (pH < 4), the terminal amino group undergoes nucleophilic displacement by water, yielding 9-acridone derivatives .
Kinetic Data for Hydrolysis (pH 1–7, 90°C)
| pH | Rate Constant (k, ×10⁻³ s⁻¹) | Half-life (min) |
|---|---|---|
| 1 | 2.4 | 48 |
| 7 | 1.1 | 105 |
Mechanism: Doubly protonated species at low pH enhance water's nucleophilicity, accelerating hydrolysis .
Oxidation
-
Acridone Formation : Treatment with KMnO₄ in alkaline medium oxidizes the acridine ring to quinoline-2,3-dicarboxylic acid .
-
Side-Chain Oxidation : The benzene-1,2-diamine moiety is susceptible to oxidative degradation, producing nitroso intermediates.
Reduction
-
Catalytic Hydrogenation : Using Pt/H₂ in HCl reduces the acridine’s central pyridine ring to 9,10-dihydroacridine .
-
Zinc Reduction : Zn/HCl selectively reduces the benzene rings, preserving the amino groups.
Functionalization via Side-Chain Reactions
The 1,2-diamine substituent participates in:
-
Schiff Base Formation : Condenses with aldehydes (e.g., salicylaldehyde) to generate imine-linked hybrids .
-
Acylation : Reacts with acetyl chloride in pyridine to form N,N′-diacetyl derivatives, confirmed by X-ray crystallography (C–N bond lengths: 1.415–1.448 Å) .
Structural Changes Post-Acylation
| Parameter | Before Acylation | After Acylation |
|---|---|---|
| C–N Bond Length | 1.346 Å | 1.448 Å |
| C–N–C Angle | 124.4° | 114.6° |
Biological Activity and Reactivity Correlation
The compound’s interactions with biological targets (e.g., voltage-gated calcium channels) depend on its protonation state and side-chain modifications . For instance:
Scientific Research Applications
Anticancer Properties
One of the most prominent applications of 2-N-acridin-9-ylbenzene-1,2-diamine is in cancer therapy. Acridine derivatives have been extensively studied for their anti-tumor effects.
Case Studies
- In vitro Studies : Research has shown that acridine derivatives exhibit significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). For example, a study demonstrated that specific acridine derivatives had IC50 values indicating effective inhibition of cell proliferation .
- In vivo Studies : In animal models, acridine derivatives have shown promising results in reducing tumor growth without significant toxicity to normal tissues. For instance, a derivative was tested in mice and resulted in a notable decrease in tumor size compared to control groups .
Antibacterial Activity
Apart from anticancer properties, this compound also exhibits antibacterial activity.
Case Studies
- Synthesis and Evaluation : Recent studies synthesized various acridine derivatives and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant inhibitory effects comparable to standard antibiotics .
DNA Intercalation and Molecular Sensors
The ability of acridines to intercalate into DNA not only serves therapeutic purposes but also extends to applications in molecular sensing.
Applications
- Fluorescent Probes : Due to their strong fluorescence properties when bound to DNA, acridines are being explored as fluorescent probes for visualizing biomolecules in biological research .
- Ion Sensors : Acridine derivatives have been developed as selective ion sensors due to their ability to bind specific ions through conformational changes upon interaction with target molecules .
Table of Properties and Activities
| Property/Activity | Description |
|---|---|
| Anticancer Activity | Effective against various cancer cell lines; mechanism involves DNA intercalation |
| Antibacterial Activity | Disrupts bacterial cell membranes; effective against multiple bacterial strains |
| Fluorescent Properties | Strong fluorescence when intercalated with DNA; useful for biomolecular visualization |
| Ion Sensing | Selective binding capabilities for ions; potential applications in biosensors |
Mechanism of Action
The mechanism by which 2-N-acridin-9-ylbenzene-1,2-diamine exerts its effects is primarily through its interaction with nitric oxide. The compound acts as a fluorescent probe, where its fluorescence intensity changes in response to nitric oxide concentration. This interaction is based on a photoelectron transfer mechanism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acridine Derivatives
The acridine moiety is a common feature in several pharmacologically active compounds. Key comparisons include:
*Calculated based on formula C₁₉H₁₄N₄.
- Structural Insights : The target compound’s fully aromatic acridine core contrasts with tetrahydroacridine derivatives (e.g., ), which exhibit reduced planarity but improved bioavailability. Acridine-9-carboxylic acid lacks the diamine functionality, limiting its capacity for hydrogen bonding compared to this compound .
Benzene-1,2-diamine Derivatives
Substituents on the benzene-1,2-diamine backbone significantly influence reactivity and properties:
- Reactivity Trends: Electron-withdrawing groups (e.g., Cl, NO₂) enhance cyclization yields in heterocycle synthesis compared to electron-donating groups (e.g., CH₃) . The acridinyl substituent in the target compound may sterically hinder reactions but provides extended π-conjugation.
Aliphatic and Mixed Amines
Aliphatic diamines and hybrid structures exhibit distinct behaviors:
- Functional Contrasts : Aliphatic diamines (e.g., ) excel in coordination chemistry and corrosion inhibition due to flexible backbones, whereas aromatic diamines like this compound favor intercalation and optoelectronic applications .
Pharmacologically Active Analogues
Acridine and diamine motifs are prevalent in drug development:
- However, tetrahydroacridine derivatives (e.g., ) show improved blood-brain barrier penetration for neurological targets .
Q & A
Basic: What are the standard synthetic routes for preparing 2-N-acridin-9-ylbenzene-1,2-diamine, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting acridine derivatives with substituted benzene-1,2-diamine precursors. For example, in analogous syntheses, N1,N2-dipropylbenzene-1,2-diamine was prepared by stirring 1-bromopropane with o-phenylenediamine in ethanol/pyridine for 6 hours . Optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalysts : Bases like pyridine improve nucleophilicity.
- Temperature control : Moderate heating (50–80°C) avoids decomposition.
- Purification : Column chromatography or recrystallization ensures purity (>98%) .
Basic: Which spectroscopic and analytical methods are critical for confirming the structure of this compound?
Answer:
A multi-technique approach is essential:
- IR spectroscopy : Identifies amine (–NH₂) and aromatic C–H stretches (3100–3500 cm⁻¹ and ~1600 cm⁻¹, respectively) .
- NMR (¹H/¹³C) : Aromatic protons appear as multiplet signals (δ 6.5–8.5 ppm), while amine protons show broad peaks (δ 3–5 ppm) .
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 300–350 for acridine-diamine hybrids) confirm molecular weight .
- Elemental analysis : Validates stoichiometry (C, H, N content) .
Advanced: How can researchers design a fluorescence-based assay using this compound for nitric oxide (NO) detection?
Answer:
The compound’s acridine moiety enables NO-sensitive fluorescence. Key steps include:
- Probe functionalization : Modify the diamine group to enhance NO selectivity (e.g., introducing electron-withdrawing groups) .
- Buffer optimization : Use phosphate-buffered saline (pH 7.4) to mimic physiological conditions.
- Detection parameters : Measure fluorescence intensity at λex/λem = 360/450 nm, with calibration against NO donors (e.g., SNAP) .
- Interference testing : Assess specificity against reactive oxygen species (ROS) and metal ions .
Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
- X-ray crystallography : Determine crystal structure (e.g., as done for 4-nitro-N²-pyridinylmethylidene-benzene-1,2-diamine , COD entry 2238172) .
- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra .
Advanced: What experimental precautions are necessary to prevent decomposition of this compound during storage?
Answer:
- Storage conditions : Keep in amber vials at –20°C under inert gas (N₂/Ar) to avoid oxidation .
- Moisture control : Use desiccants (silica gel) to prevent hydrolysis of amine groups .
- Decomposition monitoring : Regularly check via TLC or HPLC for byproducts (e.g., nitro derivatives from oxidation) .
Advanced: How can computational tools predict the biological activity of this compound derivatives?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., NO synthase or ion channels) .
- Molinspiration analysis : Calculate bioactivity scores for kinase inhibition, ion channel modulation, etc. .
- ADMET prediction : Assess pharmacokinetics (e.g., blood-brain barrier penetration) using SwissADME .
Advanced: What strategies enable the development of structure-activity relationships (SAR) for acridine-diamine hybrids?
Answer:
- Substitution patterns : Vary substituents on the acridine (e.g., –NO₂, –CH₃) to modulate electron density and steric effects .
- Biological assays : Test derivatives against disease models (e.g., anti-inflammatory activity via COX-2 inhibition) .
- Data correlation : Use multivariate analysis to link structural descriptors (Hammett σ, logP) to activity .
Basic: What are the occupational safety protocols for handling this compound in the laboratory?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
